molecular formula C10H9NO2 B1385837 4-methyl-1H-indole-3-carboxylic acid CAS No. 858515-65-8

4-methyl-1H-indole-3-carboxylic acid

Cat. No.: B1385837
CAS No.: 858515-65-8
M. Wt: 175.18 g/mol
InChI Key: ADKWDRQMDHFTJP-UHFFFAOYSA-N
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Description

4-Methyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their diverse biological activities and are present in various alkaloids, which play crucial roles in cell biology and medicinal chemistry . The compound’s structure consists of an indole ring substituted with a methyl group at the 4-position and a carboxylic acid group at the 3-position.

Biochemical Analysis

Biochemical Properties

4-methyl-1H-indole-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, aiding in the development of new therapeutic compounds . These interactions often involve hydrogen bonding and π-π stacking, which contribute to the compound’s stability and activity in biological systems .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to exhibit antiviral activity by inhibiting viral replication in host cells . Additionally, they can modulate inflammatory responses by interacting with key signaling molecules, thereby reducing inflammation . The compound’s impact on gene expression includes the upregulation or downregulation of specific genes involved in cell growth and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity . For example, indole derivatives have been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and the presence of other chemicals . Long-term studies have shown that indole derivatives can have sustained effects on cellular function, including prolonged inhibition of viral replication and persistent anti-inflammatory activity . The compound’s activity may decrease over time due to degradation and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as antiviral and anti-inflammatory activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s activity significantly increases or decreases beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile . The compound interacts with various enzymes and cofactors, including cytochrome P450 enzymes, which play a crucial role in its metabolism . These interactions can affect metabolic flux and the levels of metabolites in the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes by solute carrier transporters, which facilitate its uptake and distribution . Additionally, binding proteins can influence the compound’s localization and accumulation in specific tissues . These processes are essential for the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles by targeting signals or post-translational modifications . For example, indole derivatives have been shown to localize in the nucleus, where they can interact with DNA and transcription factors to regulate gene expression . Additionally, the compound may accumulate in the mitochondria, influencing cellular metabolism and energy production .

Properties

IUPAC Name

4-methyl-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-3-2-4-8-9(6)7(5-11-8)10(12)13/h2-5,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKWDRQMDHFTJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651655
Record name 4-Methyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858515-65-8
Record name 4-Methyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1H-indole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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